Aerothionin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Antimicrobial properties: Research has shown that aerothionin can be toxic to a wide range of microorganisms, including bacteria, fungi, and yeasts []. This makes it a potential candidate for the development of new antimicrobial drugs.

- Mode of action: Understanding how aerothionin kills microbes can help scientists design new drugs that target specific vulnerabilities in pathogens [].

- Ecological role: Some studies suggest that aerothionin plays a role in helping sponges defend themselves against predators and competitors [].

Antimicrobial properties:

Studies have found that aerothionin can disrupt the cell membranes of microbes, leading to cell death []. This makes it a broad-spectrum antibiotic, meaning it can potentially kill a variety of different microorganisms.

Mode of action:

The exact way aerothionin kills microbes is still being investigated. However, some research suggests that it may interfere with the ability of microbes to transport ions across their cell membranes []. This disrupts essential cellular processes and ultimately leads to cell death.

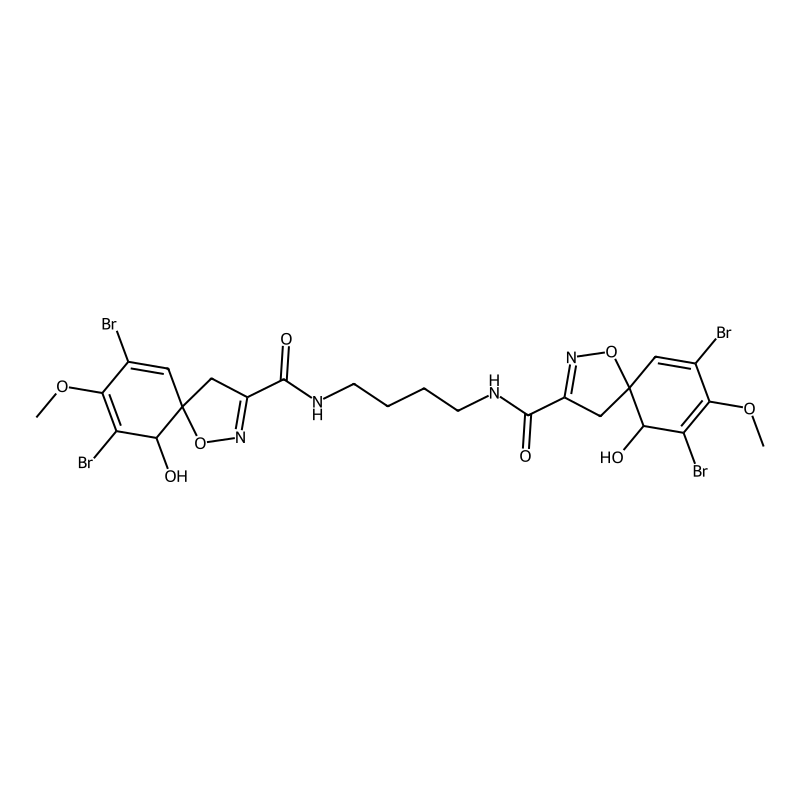

Aerothionin is a naturally occurring tetrabromo compound primarily derived from marine sponges, notably Aplysina aerophoba and Verongia thiona. Its chemical structure is characterized as a spiro-cyclohexadienylisoxazole derivative, which incorporates multiple bromine atoms into its molecular framework. The molecular formula of Aerothionin is . This compound is notable for its complex structure and the presence of halogen atoms, which contribute to its unique chemical properties and biological activities.

- Oxidation: Aerothionin can be oxidized to form different derivatives, altering its functional groups and potentially its biological activity .

- Bromination: As a brominated compound, it can participate in further bromination reactions, which may enhance its reactivity and biological properties .

- Hydrolysis: The presence of ester or amide linkages in the structure may allow for hydrolytic cleavage under certain conditions.

Understanding these reactions is crucial for exploring the synthetic pathways and potential modifications of Aerothionin.

Aerothionin exhibits significant biological activity, particularly in antimicrobial and cytotoxic contexts. Research indicates that it has:

- Antimycobacterial Properties: Studies have shown that Aerothionin possesses activity against Mycobacterium tuberculosis, making it a candidate for further investigation in the development of new antimycobacterial agents .

- Cytotoxic Effects: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activities are largely attributed to its unique structure, which allows for interactions with biological targets.

Several methods have been explored for the synthesis of Aerothionin:

- Natural Extraction: The primary method involves extraction from marine sponges, where it is naturally produced. This method can be resource-intensive and limited by the availability of the source organisms.

- Total Synthesis: Synthetic approaches have been developed to create Aerothionin in the laboratory. These methods often involve complex multi-step processes that replicate the natural biosynthetic pathways, including bromination and cyclization reactions .

The exploration of both natural and synthetic routes is essential for increasing the availability of Aerothionin for research and pharmaceutical applications.

Aerothionin's unique properties lend it to various applications:

- Pharmaceutical Development: Due to its antimicrobial and cytotoxic properties, Aerothionin is being investigated as a potential lead compound for new drugs targeting infections and cancer.

- Chemical Research: Its complex structure makes it a valuable subject for studies in organic chemistry, particularly in the fields of natural product synthesis and halogenation chemistry.

The compound's diverse applications highlight its importance in both medicinal chemistry and organic synthesis.

Research on the interactions of Aerothionin with biological macromolecules is ongoing. Key areas include:

- Protein Binding Studies: Investigations into how Aerothionin binds to proteins can provide insights into its mechanism of action, particularly concerning its antimicrobial effects.

- Cellular Uptake Mechanisms: Understanding how Aerothionin enters cells is crucial for elucidating its cytotoxic effects and potential therapeutic uses.

These studies are vital for comprehensively understanding how Aerothionin functions at a molecular level.

Aerothionin shares structural similarities with several other brominated compounds derived from marine sources. Here are some notable comparisons:

| Compound Name | Source Organism | Structural Features | Biological Activity |

|---|---|---|---|

| Calafianin | Aplysina gerardogreeni | Bromotyrosine derivative | Antimycobacterial |

| Bastadin | Aplysina spp. | Brominated tyrosine derivative | Antiviral |

| Verongia thiona | Verongia thiona | Similar tetrabromo structure | Antimicrobial |

Uniqueness of Aerothionin

Aerothionin's uniqueness lies in its specific spiro-cyclohexadienylisoxazole framework combined with multiple bromine substituents. This distinct structural arrangement contributes to its unique biological activities compared to other similar compounds. Its specific interactions with biological systems make it a subject of interest in drug discovery and development.

Spiroisoxazoline Core Structure Analysis

Aerothionin exhibits a distinctive bis-spirocyclohexadienylisoxazoline molecular architecture characterized by two identical spiroisoxazoline ring systems connected through a butyl diamide linker [1] [2]. The spiroisoxazoline core represents a unique structural motif where the isoxazoline ring forms a spiro junction with a cyclohexadiene system, creating a rigid three-dimensional framework that distinguishes this compound class from other marine natural products [2] [3].

The spiroisoxazoline moiety consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms fused to a six-membered cyclohexadiene ring at a single carbon center [4]. This spiro junction creates significant conformational rigidity, which contributes to the compound's biological activity and spectroscopic properties [5]. The cyclohexadiene portion of each spiroisoxazoline unit contains two bromine substituents at positions 7 and 9, along with hydroxyl and methoxy groups at positions 6 and 8, respectively [1] [6].

The absolute configuration of the spiroisoxazoline cores has been determined through a combination of X-ray crystallographic analysis and circular dichroism studies, establishing the stereochemistry as (5S,6R) for both spiroisoxazoline units [2] [7]. This configuration is consistent with the biosynthetic pathway proposed for bromotyrosine-derived alkaloids, where the spiroisoxazoline formation occurs through an enantiodivergent epoxidation process followed by intramolecular cyclization [8].

Bromotyrosine-Derived Substituent Configuration

The bromotyrosine-derived substituents in aerothionin display a highly specific bromination pattern that reflects the enzymatic halogenation processes occurring during biosynthesis [9] [8]. Each spiroisoxazoline unit contains two bromine atoms positioned at carbons 7 and 9 of the cyclohexadiene ring system, creating a symmetrical dibromo substitution pattern [1] [2]. This dibromination configuration is characteristic of marine sponge metabolites from the Aplysina genus and represents the product of regioselective bromoperoxidase-catalyzed reactions [8].

The stereochemical configuration of the bromotyrosine-derived portions demonstrates remarkable consistency across both halves of the aerothionin molecule. Nuclear magnetic resonance studies reveal that the molecule possesses C2 symmetry, with both spiroisoxazoline units adopting identical configurations rather than mirror-image relationships [10] [2]. This symmetrical arrangement is evidenced by the compound's optical activity, with a specific rotation of [α]D +252°, indicating that the asymmetric centers are identically configured throughout the molecule [2].

The methoxy group substitution at position 8 of each cyclohexadiene ring adopts a specific orientation that contributes to the overall molecular stability and biological activity [11] [3]. The hydroxyl group at position 6 forms intramolecular hydrogen bonds that stabilize the spiroisoxazoline conformation and influence the compound's solubility characteristics [5]. These substituent configurations are critical for the compound's interaction with biological targets and represent evolutionary optimization of the marine sponge's chemical defense mechanisms [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of aerothionin through distinctive spectral signatures that reflect its unique molecular architecture [12] [11] [3]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the spiroisoxazoline core structure, with two prominent doublets exhibiting small coupling constants at δH 6.42 and δH 4.07, corresponding to H-5 and H-1 positions respectively [11] [3]. These signals demonstrate coupling constants of approximately 0.9 Hz, often appearing as virtual singlets due to the minimal magnetic interaction between the protons [11].

The carbon-13 nuclear magnetic resonance spectrum reveals the symmetrical nature of the aerothionin molecule through doubled signals for equivalent carbon atoms in both spiroisoxazoline units [2] [11]. Key carbon resonances include the spiro quaternary carbon at δC 152.7, the hydroxylated carbon at δC 86.3, and the brominated carbons showing characteristic downfield shifts due to the deshielding effects of bromine substituents [11] [3]. The methoxy carbon appears at δC 61.2, while the diastereotopic methylene protons of the spiroisoxazoline ring system exhibit distinct chemical shifts at δH 3.78 and δH 3.09 with geminal coupling constants of 18.2 Hz [11].

Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, provide critical connectivity information for structural assignment [11] [3]. The heteronuclear multiple bond correlation spectrum displays long-range correlations between the methoxy protons and the cyclohexadiene carbons, confirming the substitution pattern and stereochemical arrangement of the spiroisoxazoline units [11]. These spectroscopic data collectively establish the complete three-dimensional structure of aerothionin and confirm its bis-spiroisoxazoline architecture.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of aerothionin reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's dissociation pathways [12] [11]. The molecular ion peak appears at m/z 818.1 [M + H]⁺, consistent with the molecular formula C₂₄H₂₆Br₄N₄O₈, although this peak typically exhibits weak intensity due to the compound's tendency toward fragmentation rather than maintaining molecular ion stability [12].

The most significant and diagnostic fragment ion occurs at m/z 294.8786, corresponding to [C₈H₆Br₂O₂ + H]⁺, which represents a rearrangement product of the dibromo-dihydroxy-methoxy-cyclohexadiene portion of the spiroisoxazoline unit [11] [3]. This fragment serves as a characteristic marker for bromotyrosine spiroisoxazoline alkaloids and appears consistently across related compounds in this structural class [11]. The high relative intensity of this fragment makes it particularly valuable for compound identification and structure-activity relationship studies.

Additional fragmentation produces ions at m/z 115.0865 [C₅H₁₁N₂O + H]⁺, m/z 98.0601 [C₅H₇NO + H]⁺, m/z 72.0805 [C₄H₉N + H]⁺, and m/z 55.0540 [C₄H₆ + H]⁺, representing sequential losses from the amide-containing side chain [11]. The neutral loss of 17.0269 mass units (NH₃) indicates the presence of primary amine functionality within the linking chain, providing additional structural confirmation [11]. These fragmentation patterns collectively create a distinctive mass spectrometric fingerprint that enables identification of aerothionin and related spiroisoxazoline alkaloids in complex biological matrices.

Physicochemical Behavior

Solubility Profile and Stability Considerations

Aerothionin exhibits limited aqueous solubility, a characteristic that significantly impacts its biological activity assessment and pharmaceutical development potential [13] [5]. The compound demonstrates poor solubility in pure aqueous systems, with precipitation occurring at concentrations exceeding 36 millimolar in aqueous methanolic solutions used for enzymatic assays [13]. This solubility limitation has prevented accurate determination of Michaelis-Menten kinetic parameters for enzymes that utilize aerothionin or related compounds as substrates [13].

The solubility profile of aerothionin reflects its lipophilic character, evidenced by its XlogP value of 1.00 and topological polar surface area of 160.00 Ų [6]. Despite containing multiple hydroxyl groups and amide functionalities that typically enhance water solubility, the extensive bromination and rigid spiroisoxazoline architecture contribute to reduced aqueous solubility [6] [5]. The compound shows improved solubility in organic solvents such as methanol, dimethyl sulfoxide, and dichloromethane, which are commonly employed for extraction and purification procedures [13].

Stability considerations for aerothionin involve susceptibility to base-catalyzed hydrolysis and oxidative degradation under certain conditions [2]. Treatment with aqueous methanolic potassium hydroxide converts aerothionin quantitatively to the corresponding oxime derivative, demonstrating the lability of the spiroisoxazoline ring system under basic conditions [2]. The compound exhibits reasonable stability under neutral and mildly acidic conditions, making it suitable for storage and handling in typical laboratory environments. However, exposure to strong bases or oxidizing agents should be avoided to prevent structural degradation and loss of biological activity [2] [5].

Crystallographic Analysis Challenges

Crystallographic analysis of aerothionin presents significant technical challenges that have limited the availability of high-resolution structural data for this important marine natural product [14]. The compound's tendency to form poor-quality crystals or remain amorphous under standard crystallization conditions represents a major obstacle to X-ray diffraction studies [14]. Multiple attempts to obtain suitable single crystals for X-ray analysis have been unsuccessful, despite systematic screening of various crystallization conditions including different solvents, temperatures, and evaporation rates.

The molecular flexibility inherent in the butyl diamide linker connecting the two spiroisoxazoline units contributes to crystallographic difficulties by allowing multiple conformational states that prevent ordered crystal packing [14]. This conformational freedom, while potentially important for biological activity, creates disorder in the crystal lattice that degrades diffraction quality and resolution. Additionally, the presence of four bromine atoms in the molecule, while providing strong X-ray scattering factors, can lead to twinning and other crystallographic pathologies that complicate structure determination.

The biosynthetic machinery responsible for aerothionin production in marine sponges involves intricate enzymatic processes that transform simple precursor molecules into complex brominated spiroisoxazoline structures. Research has demonstrated that the biosynthesis begins with phenylalanine or tyrosine as the primary precursor, which undergoes a series of modifications including bromination, oxidation, and spirocyclization reactions [1] [2] [3].

The proposed biosynthetic pathway for aerothionin follows a well-defined sequence where dibromotyrosine serves as the central building block [4] [2]. The process initiates with the conversion of phenylalanine to tyrosine, followed by selective bromination at specific positions on the aromatic ring. Subsequent oxidation of the amino group to form an oxime intermediate creates the reactive species necessary for spirocyclization [5] [3].

Bromoperoxidase-Mediated Halogenation Mechanisms

Bromoperoxidases represent the key enzymatic systems responsible for introducing bromine atoms into the aerothionin precursor molecules. These enzymes catalyze the oxidation of bromide ions using hydrogen peroxide as the terminal electron acceptor, generating reactive bromine species that facilitate electrophilic aromatic substitution reactions [6] [7] [8].

Table 2: Bromoperoxidase Enzyme Types and Characteristics in Marine Halogenation

| Enzyme Type | Cofactor/Prosthetic Group | Optimal pH Range | Temperature Optimum (°C) | Primary Substrates | Marine Sources |

|---|---|---|---|---|---|

| Vanadium-dependent bromoperoxidase | Vanadate (VO4³⁻) | 4.0-6.5 | 25-35 | Bromide, hydrogen peroxide | Red algae, brown algae |

| Heme-iron bromoperoxidase | Heme iron (Fe³⁺) | 5.0-7.0 | 30-40 | Bromide, chloride, hydrogen peroxide | Mollusks, some bacteria |

| Flavin-dependent halogenase | Flavin adenine dinucleotide (FAD) | 6.5-8.5 | 20-30 | Bromide, FADH₂, oxygen | Marine bacteria |

| Alpha-ketoglutarate-dependent halogenase | Iron (Fe²⁺) and α-ketoglutarate | 7.0-8.0 | 15-25 | Bromide, α-ketoglutarate, ascorbate | Marine bacteria |

The vanadium-dependent bromoperoxidases, predominantly found in marine red and brown algae, exhibit remarkable specificity for bromide oxidation and demonstrate exceptional stability under marine conditions [7] [9] [10]. The mechanism involves the formation of a peroxovanadate intermediate that subsequently transfers the oxidized bromine species to the organic substrate. Studies have shown that these enzymes can maintain activity across multiple turnover cycles without significant inactivation, unlike their heme-dependent counterparts [7].

The catalytic cycle of vanadium bromoperoxidase proceeds through a series of well-characterized intermediates. Initial binding of hydrogen peroxide to the axial position of the vanadate cofactor forms a peroxovanadate complex, which is then protonated to generate the active oxidizing species [6] [7]. The subsequent halide oxidation produces hypohalous acid or equivalent reactive intermediates that can brominate aromatic substrates through electrophilic aromatic substitution mechanisms [8] [10].

Marine bacteria associated with aerothionin-producing sponges have been found to express flavin-dependent halogenases that contribute to the overall halogenation capacity of the holobiont system [9] [11]. These enzymes require reduced flavin adenine dinucleotide and molecular oxygen as cofactors, operating through a different mechanistic pathway that involves the formation of flavin-4α-hydroperoxide intermediates [9] [11].

Spirocyclization Enzymatic Processes

The formation of the characteristic spiroisoxazoline ring system in aerothionin represents a critical biosynthetic transformation that distinguishes this compound from other brominated marine metabolites. The spirocyclization process involves the intramolecular cyclization of an oxime intermediate with a quinone methide-type electrophile, resulting in the formation of the sterically congested spiro center [5] [12] [13].

Research has demonstrated that the spirocyclization reaction proceeds through a biomimetic oxidative mechanism that may involve enzymatic mediation [5] [12]. The process begins with the oxidation of the brominated tyrosine derivative to form a quinone intermediate, which subsequently undergoes nucleophilic attack by the oxime nitrogen to generate the spiroisoxazoline ring system [12] [13].

The stereochemical outcome of the spirocyclization reaction has been extensively studied, revealing that natural aerothionin possesses a specific absolute configuration that suggests enzymatic control over the cyclization process [3] [14]. The formation of the bis-spiroisoxazoline structure characteristic of aerothionin requires two successive spirocyclization events, each involving the same fundamental mechanistic pathway but occurring at different molecular positions [3] [13].

Studies on related spiroisoxazoline alkaloids have provided insights into the potential enzymatic machinery responsible for these transformations. The identification of multiple spiroisoxazoline derivatives with varying substitution patterns suggests the existence of specialized enzymes capable of regioselective and stereoselective spirocyclization reactions [12] [15] [13].

The biosynthetic timing of spirocyclization relative to other structural modifications remains an active area of investigation. Evidence suggests that spirocyclization may occur after the installation of all bromine substituents and the formation of the requisite oxime functionality, indicating a late-stage transformation in the overall biosynthetic sequence [5] [12].

Ecological Distribution Patterns

The natural occurrence of aerothionin in marine environments exhibits complex patterns that reflect both taxonomic relationships among sponge species and environmental factors governing sponge distribution and metabolite production. Understanding these distribution patterns provides crucial insights into the ecological roles of aerothionin and the factors that influence its biosynthesis in marine ecosystems.

Geographic Variability in Sponge Populations

Aerothionin production is predominantly associated with marine sponges belonging to the order Verongida, particularly species within the genus Aplysina [1] [16] [17] [18]. The compound has been identified as a chemotaxonomic marker for Verongid sponges, with its presence serving as a diagnostic characteristic for this taxonomic group [16] [17].

Table 1: Geographic and Ecological Distribution of Aerothionin in Marine Sponge Species

| Sponge Species | Geographic Region | Typical Depth Range (m) | Aerothionin Concentration (% dry weight) |

|---|---|---|---|

| Aplysina fistularis | Caribbean, Mediterranean | 1-40 | 8-12 |

| Aplysina aerophoba | Mediterranean, Atlantic (Canary Islands) | 1-30 | 5-10 |

| Aplysina cavernicola | Mediterranean (caves, deeper waters) | 40+ | 6-15 |

| Aplysina gerardogreeni | Mexico, Caribbean | 5-30 | 4-8 |

| Aplysina insularis | Caribbean, Brazil | 5-40 | 3-7 |

| Aplysina cauliformis | Caribbean, Brazil | 10-35 | 2-6 |

| Aplysina lacunosa | Caribbean | 5-25 | 1-4 |

| Aplysina archeri | Caribbean | 10-30 | 2-5 |

| Suberea mollis | Red Sea, Indo-Pacific | 10-50 | 1-3 |

| Hymeniacidion sanguinea | Indo-Pacific | 15-45 | 0.5-2 |

| Verongia thiona | Mediterranean | 20-60 | 3-8 |

The Mediterranean Sea represents a particularly well-studied region for aerothionin-producing sponges, with two distinct Aplysina species exhibiting different ecological preferences and chemical profiles [19] [18]. Aplysina aerophoba typically inhabits shallow waters at depths as low as one meter, while Aplysina cavernicola prefers shaded caves and deeper habitats exceeding forty meters in depth [19] [18]. These depth-related distribution patterns correlate with distinct alkaloid compositions, suggesting that environmental factors influence metabolite production [19] [20].

Research conducted in the Caribbean region has revealed significant geographic variability in aerothionin concentrations among different Aplysina species [17] [21] [22]. Studies examining specimens from Puerto Rico, the Bahamas, and other Caribbean locations have documented substantial differences in both the qualitative and quantitative aspects of brominated alkaloid production [21] [22].

The distribution of aerothionin-producing sponges extends beyond the traditional Mediterranean and Caribbean hotspots to include the Indo-Pacific region, where species such as Suberea mollis and Hymeniacidion sanguinea have been found to contain this compound [23] [21]. However, the concentrations in Indo-Pacific species are generally lower than those observed in their Atlantic and Mediterranean counterparts [23] [21].

Spatial scale analysis has revealed that chemical variation in aerothionin-producing sponges occurs across multiple geographic scales, from specimens separated by hundreds of meters to populations distributed across thousands of kilometers [20] [24]. Large-scale studies examining Aplysina aerophoba across the Mediterranean and Atlantic regions have demonstrated that certain compounds, including aerothionin-related metabolites, show significant variation at both small and large spatial scales [20].

The temporal stability of aerothionin production has been investigated through transplantation experiments and long-term monitoring studies [19] [20]. Results indicate that alkaloid patterns, including aerothionin concentrations, remain relatively stable over periods of twelve months, even when sponges are transplanted between different depth zones [19]. This stability suggests that aerothionin production is under strong genetic or developmental control rather than immediate environmental regulation [19] [24].

Symbiotic Microorganism Contributions

The production of aerothionin in marine sponges involves complex interactions between the host organism and its associated microbial communities. Research has increasingly demonstrated that symbiotic microorganisms play crucial roles in the biosynthesis of brominated alkaloids, either as direct producers of these compounds or as essential contributors to the biosynthetic machinery [25] [26] [27].

Table 3: Symbiotic Microorganisms in Aerothionin-Producing Marine Sponges

| Bacterial Phylum/Class | Predominant Genera | Metabolic Role | Abundance in Sponge (%) | Distribution in Sponge |

|---|---|---|---|---|

| Chloroflexi | Caldalkalibacillus | Secondary metabolite production | 15-25 | Choanosome primarily |

| Gammaproteobacteria | Pseudovibrio, Vibrio | Enzyme production, antimicrobial compounds | 20-35 | Throughout mesohyl |

| Alphaproteobacteria | Ruegeria, Roseobacter | Nutrient cycling, vitamin synthesis | 10-20 | Ectosome and choanosome |

| Actinobacteria | Streptomyces, Micromonospora | Antibiotic production, enzyme synthesis | 5-15 | Scattered in mesohyl |

| Firmicutes | Bacillus, Planococcus | Defensive compounds, enzyme production | 8-18 | Concentrated in spherulous cells |

| Cyanobacteria | Oscillatoria, Synechococcus | Primary productivity, nitrogen fixation | 5-12 | Near surface tissues |

| Candidate phylum Tectomicrobia | Entotheonella | Complex natural product biosynthesis | 2-8 | Specialized cell types |

The microbial communities associated with aerothionin-producing sponges exhibit remarkable diversity, encompassing representatives from multiple bacterial phyla [25] [28]. Studies of Aplysina aerophoba have identified strong correlations between specific bacterial phylotypes and the concentration of brominated alkaloids, suggesting direct involvement of these microorganisms in metabolite production [25] [29].

A particularly significant finding has been the identification of Chloroflexi bacteria that show strong positive correlations with aplysinamisin-1 concentrations in Aplysina aerophoba [25]. These bacteria are predominantly located in the choanosome region of the sponge and appear to play specific roles in secondary metabolite biosynthesis [25] [28]. The spatial distribution of these microorganisms within distinct sponge tissues suggests specialized metabolic functions related to chemical defense [25].

Gammaproteobacteria represent the most abundant group of symbionts in many aerothionin-producing sponges, comprising twenty to thirty-five percent of the total microbial community [30] [31] [32]. These bacteria have been shown to produce various enzymes and antimicrobial compounds that may contribute to the overall chemical defense system of the sponge holobiont [31] [32]. Studies have identified specific genera such as Pseudovibrio and Vibrio that exhibit potent antimicrobial activities against both bacterial and fungal pathogens [31] [32].

The discovery of Entotheonella bacteria from the candidate phylum Tectomicrobia in some marine sponges has revealed the existence of specialized microbial producers capable of synthesizing complex natural products [26] [27]. Although these bacteria represent a relatively small proportion of the total microbial community, they possess extensive biosynthetic gene clusters that enable the production of structurally diverse metabolites [26] [33]. The identification of similar biosynthetic capabilities in aerothionin-producing sponges suggests that specialized bacterial symbionts may be responsible for specific aspects of brominated alkaloid biosynthesis [34] [11].

The metabolic interactions between different microbial groups within the sponge holobiont create complex networks that support aerothionin production [34] [35]. For example, cyanobacterial symbionts provide primary productivity through photosynthesis, while other bacterial groups contribute to nutrient cycling and the provision of biosynthetic precursors [34] [35]. These integrated metabolic networks demonstrate that aerothionin biosynthesis is a community-level process rather than the product of a single organism [35].

Seasonal and environmental variations in microbial community composition have been linked to changes in aerothionin and related metabolite concentrations [20] [24]. Studies examining temporal patterns in Aplysina aerophoba have shown that the abundance of specific bacterial groups correlates with seasonal changes in brominated alkaloid production, particularly in the ectosome region of the sponge [24]. These findings suggest that environmental factors influence both microbial community dynamics and secondary metabolite biosynthesis [20] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Niemann H, Marmann A, Lin W, Proksch P. Sponge derived bromotyrosines: structural diversity through natural combinatorial chemistry. Nat Prod Commun. 2015 Jan;10(1):219-31. Review. PubMed PMID: 25920247.

3: Shaala LA, Youssef DT, Badr JM, Sulaiman M, Khedr A. Bioactive secondary metabolites from the Red Sea marine Verongid sponge Suberea species. Mar Drugs. 2015 Mar 24;13(4):1621-31. doi: 10.3390/md13041621. PubMed PMID: 25812033; PubMed Central PMCID: PMC4413177.

4: Gallimore WA. Bioactive brominated metabolites from the natural habitat and tank-maintained cuttings of the Jamaican sponge Aplysina fistularis. Chem Biodivers. 2013 Jun;10(6):1055-60. doi: 10.1002/cbdv.201200206. PubMed PMID: 23776020.

5: Shaala LA, Youssef DT, Sulaiman M, Behery FA, Foudah AI, Sayed KA. Subereamolline A as a potent breast cancer migration, invasion and proliferation inhibitor and bioactive dibrominated alkaloids from the Red Sea sponge Pseudoceratina arabica. Mar Drugs. 2012 Nov 8;10(11):2492-508. doi: 10.3390/md10112492. PubMed PMID: 23203273; PubMed Central PMCID: PMC3509531.

6: Kalaitzis JA, Davis RA, Quinn RJ. Unequivocal 13C NMR assignment of cyclohexadienyl rings in bromotyrosine-derived metabolites from marine sponges. Magn Reson Chem. 2012 Nov;50(11):749-54. doi: 10.1002/mrc.3868. Epub 2012 Sep 10. PubMed PMID: 22961686.

7: Gochfeld DJ, Kamel HN, Olson JB, Thacker RW. Trade-offs in defensive metabolite production but not ecological function in healthy and diseased sponges. J Chem Ecol. 2012 May;38(5):451-62. doi: 10.1007/s10886-012-0099-5. Epub 2012 Apr 4. PubMed PMID: 22476960.

8: Deng P, Liao XJ, Xu SH. [Isolation and identification of brominated alkaloids from the sponge Ircinia sp]. Zhong Yao Cai. 2011 May;34(5):709-11. Chinese. PubMed PMID: 21954555.

9: Shaala LA, Bamane FH, Badr JM, Youssef DT. Brominated arginine-derived alkaloids from the red sea sponge Suberea mollis. J Nat Prod. 2011 Jun 24;74(6):1517-20. doi: 10.1021/np200120d. Epub 2011 May 4. PubMed PMID: 21542602.

10: Putz A, Kloeppel A, Pfannkuchen M, Brümmer F, Proksch P. Depth-related alkaloid variation in Mediterranean Aplysina sponges. Z Naturforsch C. 2009 Mar-Apr;64(3-4):279-87. PubMed PMID: 19526725.

11: Kalaitzis JA, Leone Pde A, Hooper JN, Quinn RJ. Ianthesine E, a new bromotyrosine-derived metabolite from the Great Barrier Reef sponge Pseudoceratina sp. Nat Prod Res. 2008;22(14):1257-63. doi: 10.1080/14786410701763411. PubMed PMID: 18932089.

12: Abou-Shoer MI, Shaala LA, Youssef DT, Badr JM, Habib AA. Bioactive brominated metabolites from the red sea sponge Suberea mollis. J Nat Prod. 2008 Aug;71(8):1464-7. doi: 10.1021/np800142n. Epub 2008 Jul 26. PubMed PMID: 18656986.

13: Shao N, Yao G, Chang LC. Bioactive constituents from the marine crinoid Himerometra magnipinna. J Nat Prod. 2007 May;70(5):869-71. Epub 2007 Apr 12. PubMed PMID: 17428090.

14: Thoms C, Ebel R, Proksch P. Sequestration and possible role of dietary alkaloids in the sponge-feeding mollusk Tylodina perversa. Prog Mol Subcell Biol. 2006;43:261-75. Review. PubMed PMID: 17153347.

15: Thoms C, Wolff M, Padmakumar K, Ebel R, Proksch P. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba. Z Naturforsch C. 2004 Jan-Feb;59(1-2):113-22. PubMed PMID: 15018063.

16: Thoms C, Ebel R, Hentschel U, Proksch P. Sequestration of dietary alkaloids by the spongivorous marine mollusc Tylodina perversa. Z Naturforsch C. 2003 May-Jun;58(5-6):426-32. PubMed PMID: 12872940.

17: Boehlow TR, Harburn JJ, Spilling CD. Approaches to the synthesis of some tyrosine-derived marine sponge metabolites: synthesis of verongamine and purealidin N. J Org Chem. 2001 May 4;66(9):3111-8. PubMed PMID: 11325276.

18: Encarnación RD, Sandoval E, Malmstrøm J, Christophersen C. Calafianin, a bromotyrosine derivative from the marine sponge Aplysina gerardogreeni. J Nat Prod. 2000 Jun;63(6):874-5. PubMed PMID: 10869226.

19: Compagnone RS, Avila R, Suárez AI, Abrams OV, Rangel HR, Arvelo F, Piña IC, Merentes E. 11-Deoxyfistularin-3, a new cytotoxic metabolite from the caribbean sponge Aplysina fistularis insularis. J Nat Prod. 1999 Oct;62(10):1443-4. PubMed PMID: 10543914.

20: Debitus C, Guella G, Mancini I I, Waikedre J, Guemas JP, Nicolas JL, Pietra F. Quinolones from a bacterium and tyrosine metabolites from its host sponge, Suberea creba from the Coral Sea. J Mar Biotechnol. 1998 Aug;6(3):136-41. PubMed PMID: 9701634.